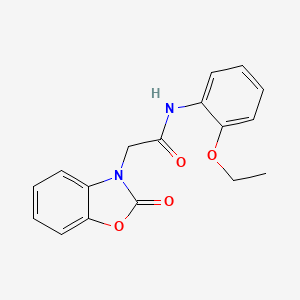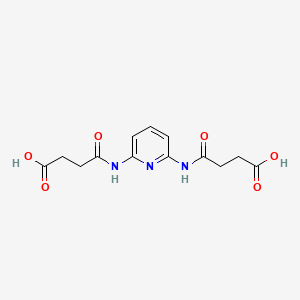
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide, also known as CPP-109, is a chemical compound that has gained attention in the scientific community for its potential therapeutic uses. CPP-109 is a derivative of the naturally occurring compound, gamma-aminobutyric acid (GABA), and has been shown to have promising results in treating addiction and other neurological disorders.
Mechanism of Action
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide increases the levels of GABA in the brain, which can have a calming effect and reduce the cravings associated with addiction.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide has been shown to have a number of biochemical and physiological effects, including increasing GABA levels in the brain, reducing cravings associated with addiction, and reducing anxiety and seizures.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. However, one limitation is that N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide has not yet been extensively tested in humans and its long-term effects are not yet fully understood.
Future Directions
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide, including exploring its potential uses in treating other neurological disorders such as Parkinson's disease and schizophrenia, and investigating its potential as a treatment for opioid addiction. Additionally, further research is needed to fully understand the long-term effects of N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide and to optimize its dosing and administration.
Synthesis Methods
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide can be synthesized through a multi-step process involving the reaction of 4-chloro-2-methylbenzoic acid with cyclohexylamine to form the intermediate, 4-chloro-2-methyl-N-cyclohexylbenzamide. This intermediate is then reacted with propionyl chloride to form N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide.
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide has been studied extensively for its potential therapeutic uses in treating addiction, specifically cocaine and alcohol addiction. It has also shown promise in treating other neurological disorders such as epilepsy and anxiety.
properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12-11-14(17)8-9-15(12)18-16(19)10-7-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWOPVJOPUOGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5701029.png)
![4-(3-{[{2-[1-(3-bromo-4-methoxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5701050.png)



![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)


![4-chloro-N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5701095.png)

